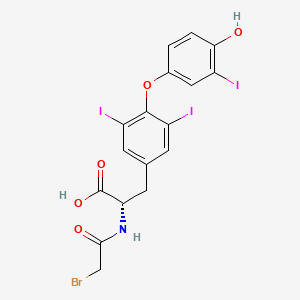

N-bromoacetyl-3,3',5-triiodothyronine

Description

Overview of Thyroid Hormone Receptor Biology and Transcriptional Regulation

Thyroid hormones, primarily 3,5,3'-triiodothyronine (T3) and its prohormone thyroxine (T4), are critical regulators of metabolism, growth, and development in vertebrates. youtube.comnih.gov Their actions are predominantly mediated by nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors. nih.govnih.gov These receptors belong to the superfamily of nuclear hormone receptors that also includes receptors for steroids, retinoids, and vitamin D. pnas.org

There are two main genes that encode for thyroid hormone receptors, THRA and THRB, which in turn produce several receptor isoforms. nih.gov These receptors are located within the nucleus of target cells. youtube.com In the absence of a hormone, TRs are bound to specific DNA sequences known as thyroid hormone response elements (TREs) on target genes, typically forming a heterodimer with the retinoid X receptor (RXR). wikipedia.org In this unliganded state, the TR/RXR complex recruits corepressor proteins, which leads to the repression of basal gene transcription. nih.govwikipedia.org

The binding of T3 to the ligand-binding domain of the TR induces a conformational change in the receptor. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. oup.com This complex then activates the transcription of target genes, leading to the synthesis of new proteins that carry out the physiological effects of the thyroid hormone. nih.govyoutube.com This intricate mechanism allows for precise control over gene expression in response to thyroid hormone levels. nih.gov Beyond this classical genomic pathway, thyroid hormones can also initiate non-genomic actions through binding to receptors on the plasma membrane, such as the integrin αvβ3, which can activate signaling pathways like PI3K and ERK1/2. nih.govaffbiotech.com

Rationale for Developing Covalent Probes for Thyroid Hormone Binding Sites

To fully understand the structure and function of thyroid hormone receptors and other binding proteins, it is essential to identify and characterize the specific amino acid residues that constitute the hormone-binding pocket. Covalent probes, also known as affinity labels, are invaluable tools for this purpose. nih.govnih.gov These are reactive molecules that are structurally similar to the natural ligand (in this case, T3) and can therefore bind to the receptor's active site. nih.gov

Unlike the natural hormone, which binds reversibly, a covalent probe contains a reactive group that forms a stable, covalent bond with a nearby amino acid residue within the binding site. nih.govnih.gov This irreversible linkage permanently tags the receptor, allowing for its identification and isolation. The use of radiolabeled probes, such as those containing Iodine-125, further facilitates the tracking and characterization of the labeled protein. nih.gov

N-bromoacetyl-3,3',5-triiodothyronine is a prime example of such a covalent probe. The bromoacetyl group is an alkylating agent that can react with nucleophilic amino acid side chains, such as those of cysteine, histidine, or lysine, which are often found in ligand-binding pockets. nih.gov By using this compound, researchers can pinpoint the specific protein that binds the hormone and even identify the amino acids at the binding site. This information is crucial for building detailed models of receptor-ligand interactions and for designing drugs that can modulate receptor activity. nih.govtandfonline.com

Historical Context and Evolution of Research on Thyroid Hormone Binding Proteins

The journey to understanding thyroid hormone action has been a long and incremental process. The story began in the 19th century with the discovery of iodine's importance for thyroid function and the identification of the clinical syndromes of myxedema and goiter. nih.gov In 1914, thyroxine (T4) was isolated, and its structure was determined shortly after. nih.gov For a long time, it was believed that T4 was the sole active thyroid hormone.

A major breakthrough came in the mid-20th century with the advent of radioactive iodine and paper chromatography, which revolutionized the study of thyroid hormone metabolism. nih.gov These techniques led to the discovery of 3,5,3'-triiodothyronine (T3) and the realization that it is the more biologically active form of the hormone. youtube.com It was also discovered that most thyroid hormones in the bloodstream are bound to transport proteins. nih.govyoutube.com

Initially, research focused on these serum transport proteins, which include thyroxine-binding globulin (TBG), transthyretin (TTR, formerly known as thyroxine-binding prealbumin), and albumin. nih.govfrontiersin.org These proteins act as a reservoir for thyroid hormones in the blood. youtube.comwikipedia.org The development of affinity labeling techniques, including both chemical and photoaffinity labels, was a critical step in moving from studying transport proteins to identifying and characterizing the intracellular nuclear receptors that mediate the hormone's ultimate effects on gene expression. nih.govnih.govnih.gov The use of compounds like this compound has been instrumental in the purification and structural analysis of these elusive receptors. nih.gov

Structure

3D Structure

Properties

CAS No. |

76970-94-0 |

|---|---|

Molecular Formula |

C17H13BrI3NO5 |

Molecular Weight |

771.9 g/mol |

IUPAC Name |

(2S)-2-[(2-bromoacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |

InChI |

InChI=1S/C17H13BrI3NO5/c18-7-15(24)22-13(17(25)26)5-8-3-11(20)16(12(21)4-8)27-9-1-2-14(23)10(19)6-9/h1-4,6,13,23H,5,7H2,(H,22,24)(H,25,26)/t13-/m0/s1 |

InChI Key |

AGUVIBCJWRFUTQ-ZDUSSCGKSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)CBr)I)I)O |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |

Synonyms |

BrAc(125I)T3 N-bromoacetyl-(125I)T3 N-bromoacetyl-3,3',5-triiodo-L-thyronine N-bromoacetyl-3,3',5-triiodothyronine N-bromoacetyl-3,3',5-triiodothyronine, (D)-isomer N-bromoacetyl-T3 |

Origin of Product |

United States |

Synthetic Methodologies and Analytical Characterization of N Bromoacetyl 3,3 ,5 Triiodothyronine

Chemical Synthesis Pathways for Bromoacetyl Conjugationnih.gov

The synthesis of N-bromoacetyl-3,3',5-triiodothyronine (BrAcT3) is achieved through a direct chemical modification of its precursor, 3,3',5-triiodo-L-thyronine (T3). This process involves the introduction of a bromoacetyl group, a reactive moiety that makes the resulting compound a valuable tool for affinity labeling studies. nih.govnih.govnih.gov

Precursor Selection and Derivatization Strategiesnih.gov

The primary precursor for the synthesis is the thyroid hormone 3,3',5-triiodo-L-thyronine (L-T3). The key derivatization strategy is a one-step bromoacetylation reaction that targets the primary amino group of the alanine (B10760859) side chain of L-T3. nih.gov This reaction creates an amide bond, covalently linking the bromoacetyl group to the T3 molecule.

The operating conditions for this synthesis are specific and differ from those used for the bromoacetylation of the related hormone, L-thyroxine (T4), primarily due to variations in the solubility and reactivity of the two hormones. nih.gov This highlights the necessity of tailoring synthetic protocols to the specific physicochemical properties of the precursor molecule. The reaction yields this compound, which can then be carried forward for purification. nih.gov

Purification and Isolation Techniques (e.g., Chromatography)nih.gov

Effective purification is critical to remove unreacted precursors and byproducts, ensuring the high purity of the final BrAcT3 compound. The choice of purification method depends largely on the scale of the synthesis. nih.gov

For larger quantities, ranging from milligrams to grams, High-Speed Countercurrent Chromatography (HSCCC) is the most effective method for isolating BrAcT3. nih.gov This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption and decomposition of the sample. In contrast, for microgram and sub-microgram amounts, High-Performance Liquid Chromatography (HPLC) is a satisfactory purification tool. nih.gov Thin-Layer Chromatography (TLC) is also utilized as a qualitative method to monitor the progress of the reaction and assess the purity of fractions. nih.gov

Table 1: Comparison of Purification Techniques for this compound

| Technique | Scale of Purification | Primary Use | Reference |

|---|---|---|---|

| High-Speed Countercurrent Chromatography (HSCCC) | Milligram to Gram | Preparative isolation of large quantities. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Microgram to Sub-microgram | Analytical assessment and purification of small quantities. | nih.gov |

| Thin-Layer Chromatography (TLC) | Qualitative | Monitoring reaction progress and assessing fraction purity. | nih.gov |

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessmentnih.gov

Following synthesis and purification, a suite of analytical techniques is employed to confirm the chemical structure and assess the purity of this compound. These methods provide definitive evidence of successful bromoacetylation and the integrity of the molecule. nih.gov

Application of Nuclear Magnetic Resonance (NMR) in Structural Confirmationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For BrAcT3, ¹H NMR (proton NMR) is used to confirm that the bromoacetyl group has been successfully attached to the nitrogen atom of the original T3 molecule. nih.gov The spectrum provides information on the chemical environment of the protons, allowing for verification of the compound's structure. nih.gov

Mass Spectrometry Techniques for Molecular Integritynih.gov

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compound, providing strong evidence of its identity and integrity. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions, which for BrAcT3, must correspond to its calculated molecular formula (C₁₇H₁₃BrINO₅). The presence of bromine and iodine atoms results in a characteristic isotopic pattern in the mass spectrum, further confirming the compound's composition.

Molecular Recognition and Receptor Binding Dynamics of N Bromoacetyl 3,3 ,5 Triiodothyronine

Interactions with Thyroid Hormone Receptor (TR) Isoforms and Subtypes

The biological effects of thyroid hormones are primarily mediated through their interaction with nuclear thyroid hormone receptors (TRs), which exist as two main isoforms, TRα and TRβ, each with further subtypes. BrAcT3, due to its structural similarity to T3, engages in specific interactions with these receptor isoforms.

Competitive Binding Studies with Endogenous Ligands and Analogs

Studies have demonstrated that N-bromoacetyl-3,3',5-triiodothyronine competes with the natural thyroid hormones, T3 and its prohormone L-thyroxine (T4), for the same binding site on the thyroid hormone receptor. In competitive binding assays using rat liver nuclear receptors, a 100-fold molar excess of unlabeled BrAcT3 or its T4 counterpart, N-bromoacetyl-L-thyroxine, was shown to almost completely inhibit the binding of radiolabeled [¹²⁵I]T3 or [¹²⁵I]T4. This indicates that the bromoacetyl derivatives of T3 and T4 occupy the same binding pocket as the endogenous hormones.

Further evidence for this direct competition is provided by heat inactivation studies. When the receptor was subjected to heat treatment (55°C for 15 minutes), a parallel loss of binding capacity was observed for both T3 (95% loss) and N-bromoacetyl-T3 (93% loss). This parallel reduction in binding strongly suggests that both molecules interact with the same or conformationally linked sites on the receptor.

Analysis of Binding Affinity and Specificity

While direct quantitative comparisons of the binding affinity (e.g., Ki or IC50 values) of BrAcT3 for different TR isoforms (TRα and TRβ) are not extensively detailed in the available literature, the competitive binding data imply that BrAcT3 possesses a significant affinity for the receptors. The ability of a 100-fold excess of BrAcT3 to displace the high-affinity natural ligand T3 suggests that its affinity is substantial, likely within a comparable order of magnitude to T3 itself.

It is important to note that while BrAcT3 is a valuable tool for studying thyroid hormone receptors, it also exhibits high affinity for other thyroid hormone-binding proteins. For instance, BrAcT3 has been shown to be a potent competitive inhibitor of rat liver iodothyronine deiodinase, with an apparent Ki value of 0.1 nM. This highlights the specificity of the thyronine structure for various proteins involved in thyroid hormone action and metabolism.

Covalent Labeling Mechanisms and Irreversible Binding Properties

A key feature of this compound is its capacity for covalent modification of the thyroid hormone receptor. This irreversible binding is a consequence of the reactive bromoacetyl group, which allows BrAcT3 to function as an affinity label.

Alkylation Chemistry of the Bromoacetyl Moiety with Reactive Residues (e.g., Thiols)

The bromoacetyl group is a well-known alkylating agent that readily reacts with nucleophilic side chains of amino acids. The primary targets for alkylation by haloacetyl derivatives in proteins are the thiol (-SH) groups of cysteine residues. This reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol group attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond.

While direct identification of the specific amino acid residues within the thyroid hormone receptor that are alkylated by BrAcT3 is not definitively reported in the literature, the chemical properties of the bromoacetyl group strongly suggest that cysteine residues within or near the ligand-binding pocket are the most likely targets. Other nucleophilic residues, such as the imidazole ring of histidine, could also potentially be modified, but cysteine is generally more susceptible to alkylation by this type of reagent.

Stoichiometry of Covalent Incorporation

Studies utilizing radiolabeled N-bromoacetyl derivatives of thyroid hormones have successfully demonstrated the covalent labeling of the thyroid hormone receptor. Electrophoretic analysis of rat liver nuclear receptors labeled with N-bromoacetyl derivatives of [¹²⁵I]T3 or [¹²⁵I]T4 revealed a single major radioactive component with a molecular weight of approximately 56,000. This finding is consistent with the known molecular weight of the thyroid hormone receptor. While these studies confirm the covalent incorporation of the ligand, detailed stoichiometric analyses determining the precise ratio of BrAcT3 molecules bound per receptor molecule are not extensively documented in the reviewed literature. However, the observation of a single labeled species suggests a specific and likely stoichiometric interaction.

Kinetic Aspects of Ligand-Receptor Association and Dissociation

The interaction of a ligand with its receptor is a dynamic process characterized by rates of association (kon) and dissociation (koff). For a reversible ligand like T3, these rates determine the equilibrium binding affinity. In the case of an affinity label such as this compound, the initial interaction is a reversible binding event, which is then followed by an irreversible covalent modification.

While specific kinetic constants (kon and koff) for the initial, reversible binding step of BrAcT3 to the thyroid hormone receptor have not been explicitly reported, the subsequent covalent reaction effectively renders the dissociation rate zero. Pre-incubation of the enzyme with BrAcT3 has been shown to result in irreversible inhibition, confirming the time-dependent and permanent nature of the covalent bond formation. The rate of this inactivation process has been observed to obey saturation kinetics, which is characteristic of a mechanism involving an initial reversible binding step before the irreversible modification.

Elucidation of Thyroid Hormone Receptor Structure Function Relationships Via N Bromoacetyl 3,3 ,5 Triiodothyronine

Identification of Ligand Binding Domain (LBD) Residues and Binding Sites

The primary application of BrAcT3 has been in the precise identification of the amino acid residues that constitute the ligand-binding pocket of thyroid hormone receptors. By covalently labeling the receptor, BrAcT3 acts as a molecular beacon, allowing for the isolation and analysis of the specific receptor regions it interacts with.

Early studies successfully utilized radiolabeled BrAcT3 to covalently modify rat liver nuclear TRs. Following the labeling reaction, the receptors were subjected to proteolytic digestion, a process that breaks the protein down into smaller, more manageable peptide fragments. These fragments were then separated and analyzed, a technique known as peptide mapping, to pinpoint the exact location of the covalently attached BrAcT3.

Initial experiments using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on receptors labeled with N-bromoacetyl derivatives of [125I]T3 revealed a major radioactive component with a molecular weight of approximately 56,000, confirming that the nuclear receptor is a single polypeptide chain. nih.gov These labeled receptors could then be purified and subjected to enzymatic cleavage. Subsequent analysis, often involving techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, allowed for the identification of the specific peptide fragment containing the radiolabel. nih.govswan.ac.uk This powerful combination of affinity labeling and peptide mapping has been instrumental in delineating the three-dimensional structure of the LBD and identifying residues that are critical for hormone recognition and binding.

The data gleaned from peptide mapping studies has been invaluable for designing targeted site-directed mutagenesis experiments. In this technique, specific amino acids within the receptor protein are intentionally replaced with other amino acids. By observing the effect of these mutations on hormone binding, researchers can confirm the functional importance of the residues identified through BrAcT3 labeling.

For instance, if peptide mapping indicates that BrAcT3 covalently binds to a specific cysteine residue within the LBD, site-directed mutagenesis can be used to replace that cysteine with an alanine (B10760859) (an amino acid that cannot form the same type of covalent bond). If this mutation results in a loss of high-affinity hormone binding, it provides strong evidence that the targeted cysteine residue is a crucial component of the ligand-binding pocket. This strategic approach, combining the precision of affinity labeling with the functional readouts of mutagenesis, has been fundamental to creating a detailed map of the TR LBD and understanding how specific residues contribute to its function. nih.gov

Table 1: Key Research Findings from BrAcT3 Labeling and Mutagenesis Studies

| Technique | Key Finding | Implication |

| Affinity Labeling with [125I]BrAcT3 | Identification of a ~56 kDa protein as the major thyroid hormone-binding species in rat liver nuclei. nih.gov | Confirmed the molecular weight of the TR and provided a means to specifically track the receptor during purification. |

| Proteolytic Digestion & Peptide Mapping | Isolation of specific peptide fragments covalently modified by BrAcT3. | Pinpointed the amino acid residues located within or near the hormone-binding pocket of the TR LBD. |

| Site-Directed Mutagenesis | Alteration of residues identified by BrAcT3 labeling led to changes in hormone binding affinity. nih.gov | Functionally validated the importance of specific amino acid residues in creating the ligand-binding surface. |

Insights into Receptor Conformation and Allosteric Modulation

The binding of a ligand to a nuclear receptor is not a static event; it induces significant conformational changes that are essential for the receptor's function. BrAcT3 has been instrumental in providing insights into these dynamic processes. The irreversible nature of BrAcT3 binding "locks" the receptor in a specific conformation, allowing researchers to study the structural changes that accompany ligand binding.

Upon ligand binding, the TR undergoes a conformational shift that facilitates the release of corepressor proteins and the recruitment of coactivator proteins. ub.edu This switch is a hallmark of nuclear receptor activation. Studies have shown that the binding of thyroid hormones triggers a repositioning of specific alpha-helices within the LBD, most notably Helix 12 (H12), which folds over the ligand-binding pocket to create a surface for coactivator interaction. oup.com While direct studies using BrAcT3 to map these larger conformational changes are complex, its use in defining the boundaries of the ligand-binding pocket has provided a critical framework for interpreting crystallographic and other structural data. By identifying the anchor points of the ligand, researchers can better model and understand how the receptor flexes and remodels itself upon activation. Furthermore, understanding how mutations distant from the binding pocket can affect ligand binding highlights the concept of allosteric modulation, where changes in one part of the protein can influence another. nih.govnih.gov

Probing Interactions with Nuclear Receptor Coregulators

The ultimate function of the thyroid hormone receptor is to regulate gene transcription, a process it accomplishes by recruiting a suite of coregulator proteins. medchemexpress.com In its unliganded state, the TR is typically bound to DNA and associated with corepressor proteins like NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors), which silence gene expression. The conformational change induced by hormone binding causes the dissociation of these corepressors and the recruitment of coactivators, which then initiate transcription.

BrAcT3 has been a valuable tool for studying these crucial protein-protein interactions. By covalently occupying the ligand-binding pocket, BrAcT3 can mimic the hormone-bound state of the receptor. This allows researchers to investigate how ligand binding influences the affinity of the receptor for various coregulators. For example, experiments can be designed to assess whether the BrAcT3-labeled receptor preferentially binds to coactivators over corepressors. These studies have helped to confirm the model that the ligand-induced conformational change is the primary driver for the switch in coregulator partners. The stable, covalently modified receptor provided by BrAcT3 offers a unique advantage in these assays, as it eliminates the complexities of ligand dissociation during the experiment, providing a clearer picture of the coregulator interaction landscape of the activated receptor.

Cellular and Subcellular Applications As a Mechanistic Research Tool

Identification of Thyroid Hormone Binding Proteins in Various Cellular Compartments

N-bromoacetyl-3,3',5-triiodothyronine has been instrumental in identifying a range of proteins that bind to or are closely associated with thyroid hormone pathways in the nucleus, plasma membrane, and mitochondria.

While the primary actions of thyroid hormones are mediated by nuclear receptors (TRs), the use of BrAcT3 has confirmed and characterized these interactions. sigmaaldrich.com Research on rat liver nuclei demonstrated that the thyroid hormone receptor could be covalently labeled with the N-bromoacetyl derivatives of both T3 and L-thyroxine (T4). nih.govnih.gov These experiments showed that T3, T4, and their bromoacetyl derivatives compete for the same binding site, confirming the specificity of the interaction. nih.gov Subsequent analysis of the labeled nuclear receptor using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) revealed a primary radioactive band with a molecular weight of 56,000 (56 kDa). nih.govnih.gov This finding suggested that the nuclear receptor is a single polypeptide chain that binds either T3 or T4. nih.govnih.gov The ability to covalently link BrAcT3 to the receptor makes it a valuable marker for the purification and further study of TRs. nih.govnih.gov

It is now understood that thyroid hormone entry into cells is not a simple diffusion process but is mediated by specific transporters. This compound has been a key tool in identifying these plasma membrane proteins.

In GH3 Rat Pituitary Tumor Cells : Studies using N-bromoacetyl-[¹²⁵I]T3 on intact GH3 cells identified three labeled protein bands with molecular masses of 55, 47, and 33 kDa. The labeling of the 55 kDa protein was specifically reduced in the presence of excess unlabeled T3, suggesting it is a key component of the T3 uptake system in these cells. The same 55 kDa protein was labeled in purified plasma membranes, confirming its location.

In Human Placenta : Research on plasma membranes from human placenta used BrAc[¹²⁵I]T3 to specifically label a protein with an apparent molecular weight of 65 kDa. This protein is believed to be part of a high-affinity binding site for T3 on the placental membrane.

In Rat Erythrocytes : Affinity labeling experiments on intact rat erythrocyte membranes with N-bromoacetyl-L-[¹²⁵I]T3 revealed two proteins that specifically bound the hormone, with molecular weights of 64 kDa and 50 kDa.

In Bullfrog Tadpoles : Analysis of bullfrog plasma proteins with N-bromoacetyl-[¹²⁵I]T3 revealed a specific T3-binding protein with a subunit molecular mass of 16 kDa, which is a homolog of mammalian transthyretin. nih.gov

Beyond the nucleus and plasma membrane, BrAcT3 has helped identify other intracellular proteins involved in thyroid hormone pathways.

Deiodinases : Deiodinases are enzymes that metabolize thyroid hormones by removing iodine atoms. N-bromoacetyl-3,3',5-[¹²⁵I]triiodothyronine has proven to be a useful affinity label for both type I (ID-I) and type III (ID-III) iodothyronine deiodinases. nih.gov

In rat liver and kidney microsomes, where ID-I activity is high, BrAcT3 prominently labels a protein of approximately 27 kDa (p27), which was identified as ID-I. nih.gov

In rat brain and placenta, which have high ID-III activity, the probe labels a protein of approximately 32 kDa (p32), suggesting this is the ID-III enzyme or a subunit of it. nih.gov

Mitochondrial Proteins and Creatine (B1669601) Kinase : Early studies using ¹²⁵I-labeled BrAcT3 on rat heart mitochondria showed strong labeling of a protein doublet with molecular masses of approximately 45 kDa. portlandpress.com This doublet was later identified as mitochondrial creatine kinase (Mi-CK). portlandpress.comnih.gov Further investigation revealed that all four creatine kinase isoenzymes (Mia, Mib, M, and B) are selectively labeled by BrAcT3. nih.govdocumentsdelivered.com However, a crucial finding was that thyroid hormones themselves did not compete with BrAcT3 for labeling. portlandpress.comnih.gov This indicates that the labeling is not due to binding at the thyroid hormone site, but rather results from the bromoacetyl group alkylating a highly reactive thiol group on the creatine kinase enzyme. portlandpress.comnih.gov Therefore, the initial assumption that creatine kinase is a direct thyroid-hormone-binding protein had to be dismissed based on this evidence. portlandpress.comnih.gov

Identified Proteins Using this compound

| Cellular Compartment | Tissue/Cell Type | Identified Protein (Apparent Molecular Weight) | Reference(s) |

|---|---|---|---|

| Nucleus | Rat Liver | Nuclear Thyroid Hormone Receptor (56 kDa) | nih.gov, nih.gov |

| Plasma Membrane | GH3 Rat Pituitary Cells | Binding Protein (55 kDa) | |

| Plasma Membrane | Human Placenta | Binding Protein (65 kDa) | |

| Plasma Membrane | Rat Erythrocytes | Binding Proteins (64 kDa and 50 kDa) | |

| Intracellular (Microsomes) | Rat Liver, Kidney | Type I Deiodinase (p27, ~27 kDa) | nih.gov |

| Intracellular (Microsomes) | Rat Brain, Placenta | Type III Deiodinase (p32, ~32 kDa) | nih.gov |

| Mitochondria | Rat Heart | Mitochondrial Creatine Kinase (~45 kDa doublet) | nih.gov, portlandpress.com |

| Plasma | Bullfrog Tadpole | Transthyretin Homolog (16 kDa subunit) | nih.gov |

Use in Characterizing Thyroid Hormone Transport Systems

By successfully identifying specific proteins on the cell surface that bind to T3, this compound has provided direct evidence for carrier-mediated transport of thyroid hormones. The identification of the 55 kDa protein in GH3 cells and the 65 kDa protein in human placenta, for example, allowed researchers to move beyond kinetic transport studies and begin to characterize the molecular machinery involved. Once a protein is "tagged" by BrAcT3, it can be isolated and purified, which is the first step toward understanding its structure, function, and regulation. researchgate.net This approach helps to confirm that transport is not simple diffusion and provides molecular targets for studying how various physiological conditions or drugs might affect thyroid hormone uptake into specific cells.

Development of Labeled Probes for Autoradiography and Gel Electrophoresis

The utility of this compound is fundamentally linked to its use in creating labeled probes for biochemical analysis. The synthesis of N-bromoacetyl-[¹²⁵I]T3 creates a molecule that can be easily tracked. nih.gov After incubating this radioactive probe with cells, cell fractions, or purified proteins, the samples are typically separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.govnih.gov

The gel is then dried and exposed to X-ray film in a process called autoradiography. The radioactive iodine in the probe exposes the film, creating a dark band that corresponds precisely to the location of the covalently labeled protein. This method allows for the clear visualization and identification of target proteins, such as the 56 kDa nuclear receptor and the 27 kDa and 32 kDa deiodinases, and determination of their apparent molecular weights. nih.govnih.govnih.gov This combination of affinity labeling, gel electrophoresis, and autoradiography is a classic and powerful technique for identifying specific protein interactions.

Advanced Methodologies and Future Directions in Research

Integration with Computational Modeling and Molecular Dynamics Simulations

While N-bromoacetyl-3,3',5-triiodothyronine has been extensively used in experimental affinity labeling studies, its specific analysis through computational modeling and molecular dynamics (MD) simulations is a significant area for future research. Such in silico approaches are invaluable for providing a granular, dynamic view of molecular interactions that are often inferred from experimental data. The application of these computational methods to thyroid hormone receptors and their ligands provides a clear blueprint for how they could be leveraged to further understand the activity of BrAcT3.

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. semanticscholar.orgmdpi.com This method calculates a binding energy or scoring function, which helps in estimating the binding affinity. semanticscholar.orgmdpi.com Studies have successfully used molecular docking to simulate the binding of T3, as well as various agonists and antagonists, to the ligand-binding domain (LBD) of thyroid hormone receptors (TRs). semanticscholar.orgmdpi.com For instance, docking analyses have been employed to understand how environmental disruptors like polybrominated diphenyl ethers (PBDEs) might interact with and antagonize TRs. mdpi.com

For this compound, applying ligand-receptor docking to known T3-binding proteins, such as TRs or deiodinases, could predict its precise binding orientation within the ligand pocket. This would allow researchers to hypothesize which specific amino acid residues (e.g., cysteine, histidine) are most likely to be alkylated by the bromoacetyl group. Such predictions could then guide more targeted mutagenesis studies to confirm the binding site architecture, moving beyond the current reliance on peptide fragmentation and analysis.

Molecular dynamics (MD) simulations offer a powerful tool for observing the physical movements of atoms and molecules over time. acs.orgresearchgate.netresearchgate.netnih.gov These simulations can reveal how a protein's conformation changes upon ligand binding and map the intricate network of interactions that stabilize the complex. researchgate.net MD simulations have been performed on TRs to understand their dynamic behavior when bound to T3 and to identify the role of conserved water molecules in mediating protein-DNA interactions. researchgate.netnih.gov Similar simulations have been used to investigate the stability and structure of deiodinase enzymes. odu.eduodu.edu

Applying MD simulations to a BrAcT3-receptor complex would provide critical insights into the conformational shifts induced by the ligand prior to the covalent labeling event. This could help explain the compound's specificity and why it successfully labels some T3-binding proteins but not others. For example, simulations could clarify the structural basis for the experimental finding that BrAcT3 is transported by, but does not covalently modify, the monocarboxylate transporters MCT8 and MCT10. nih.gov By mapping the dynamic interactions, researchers could better design next-generation probes with enhanced specificity or different reactivity profiles. The ability of the TR to adapt its structure to accommodate different ligands, as seen in crystal structures with T3 and thyroxine (T4), underscores the importance of understanding the dynamic conformational landscape that a reactive analog like BrAcT3 would encounter. nih.gov

Potential for Developing Next-Generation Affinity Probes

The primary and most validated application of this compound is as an affinity label—a reactive ligand that covalently binds to its target protein, allowing for its isolation and identification. nih.govnih.govnih.gov Its effectiveness as a competitive inhibitor and its ability to form irreversible bonds have made it an invaluable tool for identifying and characterizing proteins that bind T3. nih.gov

Research has demonstrated the utility of radiolabeled BrAcT3 in identifying a range of T3-binding proteins in various tissues:

Deiodinases: BrAcT3 has been shown to be a potent, active site-directed inhibitor of Type I and Type III iodothyronine deiodinases, the enzymes responsible for activating and inactivating thyroid hormones. nih.govnih.gov

Microsomal Proteins: In rat liver and kidney microsomes, BrAcT3 affinity labeling identified multiple membrane proteins, with a 27-kDa protein (p27) being the most prominently labeled. nih.gov

Mitochondrial Proteins: Studies in rat heart mitochondria used BrAcT3 to label two specific proteins with molecular masses of 48 kDa and 49.2 kDa, suggesting their involvement in T3-regulated mitochondrial processes. nih.gov

Plasma Membrane and Cellular Proteins: It was instrumental in the purification of a 55-kDa membrane-associated T3 binding protein from a human carcinoma cell line and has been used to probe T3 transport in hepatocytes. deepdyve.comresearchgate.net

A key aspect of its potential lies in its ability to uncover unexpected binding partners. A notable study found that while the thyroid hormone transporters MCT8 and MCT10 do transport BrAcT3, they are not covalently labeled by it. Instead, the affinity label was found to modify human protein disulfide isomerase, a protein with a similar molecular mass to MCT8. nih.gov This finding highlights the power of BrAcT3 to move beyond known targets and identify other proteins that may interact with thyroid hormones, thereby opening new avenues of investigation. The continued use of BrAcT3 in diverse tissues and cellular fractions holds significant promise for discovering novel proteins involved in thyroid hormone transport, metabolism, and action.

| Identified Protein/Complex | Molecular Weight (kDa) | Tissue/Cell Source | Reference |

|---|---|---|---|

| p27 | 27 | Rat liver and kidney microsomes | nih.gov |

| Unnamed Protein 1 | 48 | Rat heart mitochondria | nih.gov |

| Unnamed Protein 2 | 49.2 | Rat heart mitochondria | nih.gov |

| Membrane-Associated T3 Binding Protein | 55 | A431 human epidermoid carcinoma cells | researchgate.net |

| Protein Disulfide Isomerase | ~55-58 | COS-1 cells (human) | nih.gov |

| Type I Iodothyronine Deiodinase (ID-I) Subunit | 27 | Rat liver | nih.gov |

| p32 (Unlikely to be ID-III) | 32 | Rat brain and placenta microsomes | nih.gov |

Q & A

Basic Research Questions

Q. What experimental approaches are used to study BrAcT3’s inhibition of thyroid hormone (T3) transport in cellular models?

- Methodology : Preincubate rat hepatocytes with BrAcT3 (1.3 μM, 2 hours at 21°C) in protein-free medium. After washing, incubate cells with radiolabeled [¹²⁵I]T3 and quantify T3 clearance, iodide (I⁻) production, and conjugate formation using LH-20 column chromatography. Compare results with controls (no BrAcT3) and assess inhibition via kinetic parameters (Km, Vmax) derived from dose-response curves .

- Key Findings : BrAcT3 reduces Vmax by 54% (noncompetitive inhibition) and suppresses T3 deiodination (73% reduction in I⁻), indicating dual effects on transport and metabolism .

Q. How does BrAcT3 distinguish between membrane transport inhibition and intracellular deiodinase inactivation?

- Methodology : Use propylthiouracil (PTU) to block deiodination or ouabain to inhibit Na⁺/K⁺-ATPase-dependent transport. Compare BrAcT3’s additive effects with these inhibitors. Measure residual T3 uptake and metabolite profiles.

- Key Findings : BrAcT3’s inhibition of I⁻ production is partially additive with PTU, suggesting independent deiodinase targeting. Its transport inhibition is additive with ouabain, confirming distinct mechanisms .

Q. What standard protocols validate BrAcT3’s specificity for thyroid hormone transporters?

- Methodology : Compare BrAcT3 with non-reactive analogs (e.g., N-acetyl-T3) in parallel experiments. Use competitive binding assays with labeled T3 and assess transporter affinity via displacement curves.

- Key Findings : N-acetyl-T3 shows no significant inhibition, confirming BrAcT3’s covalent binding to transporters via its bromoacetyl group .

Advanced Research Questions

Q. How can researchers optimize BrAcT3 preincubation conditions to isolate transport vs. metabolic effects?

- Methodology : Titrate BrAcT3 concentration (0.1–5 μM) and vary preincubation duration (15 min–4 hours). Use time-resolved metabolomics (LC-MS/MS) to track T3 sulfation, deiodination, and glucuronidation.

- Key Insights : Lower concentrations (≤1 μM) primarily inhibit transport, while higher doses (>2 μM) disrupt deiodinase activity. Short preincubation (30 min) minimizes metabolic interference .

Q. What mechanisms explain contradictory data on BrAcT3’s role in T3 transport vs. deiodination across cell types?

- Methodology : Compare BrAcT3 effects in hepatocytes vs. neuronal or placental cells. Quantify transporter isoforms (e.g., MCT8, OATP1C1) via qPCR/Western blot and correlate with inhibition efficiency.

- Key Insights : Cell-specific transporter expression (e.g., MCT8 in neurons) alters BrAcT3 efficacy. Deiodinase isoform ratios (DIO1 vs. DIO2) further modulate metabolic outcomes .

Q. How does BrAcT3 compare to other thyroid hormone transport inhibitors (e.g., iopanoic acid) in experimental models?

- Methodology : Perform side-by-side dose-response assays measuring T3 uptake (Vmax/Km) and metabolite ratios. Use CRISPR-engineered transporter-knockout cells to validate target specificity.

- Key Findings : BrAcT3’s noncompetitive inhibition contrasts with iopanoic acid’s competitive mechanism. BrAcT3 uniquely labels transporters for immunoprecipitation studies .

Q. What strategies resolve discrepancies in BrAcT3’s reported potency across in vitro and ex vivo systems?

- Methodology : Normalize data using transporter density (e.g., radioligand binding assays) and adjust for tissue-specific deiodinase activity. Apply computational modeling to predict BrAcT3 partitioning in lipid-rich vs. aqueous compartments.

- Key Insights : Tissue hydrophobicity and albumin binding in ex vivo models reduce BrAcT3 bioavailability, requiring higher effective doses .

Methodological Challenges and Solutions

Q. How to quantify BrAcT3’s covalent modification of transporters in complex biological matrices?

- Methodology : Use fluorescent or biotinylated BrAcT3 derivatives for click chemistry-based enrichment. Analyze labeled proteins via SDS-PAGE and mass spectrometry.

- Validation : Confirm targets by silencing candidate transporters (siRNA) and observing reduced BrAcT3 binding .

Q. What controls are critical when interpreting BrAcT3’s effects on thyroid hormone signaling pathways?

- Essential Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.